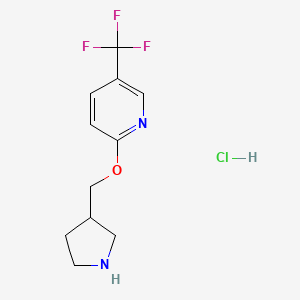
3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride is a useful research compound. Its molecular formula is C11H14ClF3N2O and its molecular weight is 282.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. Its chemical structure can be represented as:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃F₃N₂O·HCl
- Molecular Weight : Approximately 290.7 g/mol
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antipsychotic Effects : Some studies suggest that derivatives of pyridine and pyrrolidine exhibit activity at glutamate receptors, which are implicated in mood regulation and psychotic disorders .
- CNS Activity : The presence of the pyrrolidine ring may enhance the lipophilicity of the compound, allowing better penetration through the blood-brain barrier, thus potentially affecting central nervous system (CNS) pathways .
The biological activity of this compound is likely mediated through interactions with neurotransmitter systems, particularly:
- Glutamatergic System : Compounds similar to this have been shown to act as positive allosteric modulators at metabotropic glutamate receptors (mGluRs), influencing excitatory neurotransmission .
- Dopaminergic Pathways : There is evidence that certain trifluoromethyl-containing compounds can modulate dopamine receptor activity, which is crucial for managing symptoms in disorders like schizophrenia .
In Vivo Studies
- Antipsychotic Activity : A study involving a related compound demonstrated significant effects on reducing hyperlocomotion in rodent models, indicating potential antipsychotic properties. The effective dose was noted at .
- Metabolic Stability : Research focused on optimizing similar compounds revealed improvements in metabolic stability by modifying substituents on the pyridine ring, which could be applicable to enhancing the pharmacokinetic profile of this compound .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-1-2-10(16-6-9)17-7-8-3-4-15-5-8;/h1-2,6,8,15H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGHIMJHAQLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















